1-(3-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c1-14-11-12-29(28-14)20-10-9-19(26-27-20)23-16-5-7-17(8-6-16)24-21(30)25-18-4-2-3-15(22)13-18/h2-13H,1H3,(H,23,26)(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZWRAKMBURHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a complex organic compound notable for its potential biological activities. Its structure incorporates a urea moiety linked to a fluorophenyl group and a pyridazine derivative, suggesting diverse pharmacological properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Structural Characteristics
The compound's unique structure enhances its interaction with biological targets. The presence of the fluorophenyl group is particularly significant, as fluorine can influence molecular interactions through unique bonding characteristics such as hydrogen bonding and π-interactions.
| Structural Feature | Description |
|---|---|
| Urea Group | Essential for biological activity, particularly in enzyme inhibition |
| Fluorophenyl Group | Enhances binding affinity and selectivity due to fluorine's unique interactions |
| Pyridazine Derivative | Contributes to the compound's overall stability and reactivity |
Biological Activity
Preliminary investigations suggest that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions like cancer or metabolic disorders.
- Receptor Interaction : Studies indicate possible interactions with various receptors, which could lead to pharmacological effects relevant in treating inflammatory or neurodegenerative diseases.
Case Studies
Research has shown that compounds structurally similar to this compound demonstrate promising results:
- JNK Inhibitors : A related study on aminopyrazole-based JNK inhibitors highlighted the importance of the urea moiety for achieving high binding affinity. Modifications to the phenyl groups significantly affected inhibitory activity, indicating that similar strategies could be applied to optimize this compound's efficacy .
- Anticancer Activity : Another investigation into pyrazole derivatives revealed their ability to suppress proliferation in cancer cell lines, suggesting that this compound might exhibit comparable effects .
The precise mechanism of action remains under investigation. However, molecular docking studies suggest that the compound may bind effectively to target enzymes or receptors, influencing their activity. This interaction could lead to downstream effects in cellular signaling pathways relevant to disease processes.
Comparison with Similar Compounds
Key Observations :
- Methoxy (CAS 1013835-70-5) introduces steric bulk and polarity, which may alter solubility .
- Molecular Weight : The target compound (401.4 g/mol) is lighter than piperazine-thiazole derivatives (484–534 g/mol, ), suggesting better bioavailability due to lower molecular weight .
- Synthetic Accessibility : Yields for piperazine-thiazole analogs () range from 83–88%, indicating robust synthetic routes. Data for the target compound’s synthesis are unavailable but could benefit from similar methodologies.
Comparison with Pyrimidine-Based Ureas
Pyrimidine rings replace pyridazine in some analogs, influencing electronic properties and binding:
Key Observations :
- Biological Activity: Pyrimidine-urea 8h modulates cannabinoid receptors, while pyridazine-pyrazole ureas (e.g., ) target kinases, highlighting scaffold-dependent selectivity .
Substituent Impact on Physicochemical Properties
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity improve membrane permeability and metabolic stability compared to bulkier chlorine .
- Methoxy Groups : The 3-methoxyphenyl variant (CAS 1013835-70-5) may exhibit reduced cellular uptake due to increased polarity but improved solubility .
Research Findings and Implications
- Structural Optimization : The 3-methylpyrazole group in the target compound likely enhances hydrophobic interactions, as seen in kinase inhibitors with similar substituents ().
- Synthetic Challenges : Piperazine-thiazole derivatives () require multi-step synthesis, whereas the target compound’s simpler structure could streamline production.
- Biological Potential: Analogs in –14 with trifluoromethyl or halogen substituents show kinase inhibition, suggesting the target compound merits evaluation in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
